4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H18F2N2O4S2 and its molecular weight is 464.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide and its derivatives are primarily explored for their unique synthetic routes and structural properties. For instance, research into ring-fluorinated isoquinolines and quinolines has shown that these compounds can be synthesized via intramolecular substitution, highlighting their potential in creating structurally diverse molecules for various applications (Ichikawa et al., 2006). Similarly, studies on carbazole derivatives have demonstrated the structural nuances and interactions within such molecules, offering insights into their potential utility in developing new chemical entities (Madhan et al., 2022).
Pharmaceutical Research
In the realm of pharmaceutical sciences, these compounds have been investigated for their potential therapeutic applications. Notably, novel sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells, suggesting their utility as anticancer agents by activating p38/ERK phosphorylation (Cumaoğlu et al., 2015). Furthermore, certain derivatives have shown promising results in inhibiting key enzymes such as carbonic anhydrase and acetylcholinesterase, indicating their potential as multi-target agents for treating conditions like glaucoma and Alzheimer's disease (Yamali et al., 2020).
Material Science and Chemistry
In material science and chemistry, these compounds have been explored for their unique properties and applications. For example, the study of polymorphism in aromatic sulfonamides with fluorine groups has shed light on the impact of fluorine on the polymorphic behavior of such compounds, which is crucial for the development of pharmaceuticals and materials with desired physical properties (Terada et al., 2012).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonamide groups
Mode of Action
Based on its structural similarity to other sulfonamide compounds, it may act as an inhibitor of enzymes or proteins, disrupting their normal function . The presence of fluorine atoms could enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Sulfonamides are known to interfere with the synthesis of folic acid in some organisms, which is crucial for dna replication .
Pharmacokinetics
The ADME properties of this compound are not well-studied. As a sulfonamide, it’s likely to be well-absorbed in the gastrointestinal tract. The presence of fluorine atoms could affect its distribution and metabolism, potentially enhancing its stability and bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its specific targets. If it acts as an enzyme inhibitor, it could disrupt normal cellular processes, leading to a variety of potential effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, a more acidic environment could enhance the compound’s solubility, potentially affecting its absorption and distribution .
Properties
IUPAC Name |
4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S2/c22-16-4-9-19(10-5-16)30(26,27)24-18-8-3-15-2-1-13-25(21(15)14-18)31(28,29)20-11-6-17(23)7-12-20/h3-12,14,24H,1-2,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAJMJDRQXCILL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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